molecular formula C12H14Cl2N2O2 B4422591 N-(2,3-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea

N-(2,3-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea

Cat. No. B4422591
M. Wt: 289.15 g/mol
InChI Key: IKMXAHVNOJYEEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including those with specific substituents such as N-(2,3-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea, often involves the reaction of isocyanates with amino compounds under controlled conditions. For instance, a novel route to acyl ureas through the reaction of chlorophenyl-furoyl chloride with ammonium thiocyanate followed by arylamine under phase transfer catalysis has been described, demonstrating the versatility in synthesizing urea derivatives (Li et al., 2000).

Molecular Structure Analysis

The molecular structure of urea derivatives, including this compound, is characterized by the presence of urea linkage, which significantly influences its chemical behavior and physical properties. Crystal structure analyses, such as those conducted on related compounds, provide insight into the conformational behavior and structural stability critical for understanding the compound's reactivity and interactions (Saeed et al., 2021).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, reflecting their reactivity towards different reagents. For example, the chlorination of amino compounds using specific chlorinating agents demonstrates the reactivity of such compounds under mild conditions (Sathe et al., 2007). Additionally, the formation of salts via electron transfer/C-H activation processes further illustrates the complex reactivity of urea derivatives (Bortoluzzi et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular conformation and intermolecular interactions. Studies on related compounds have shown that intramolecular and intermolecular hydrogen bonding plays a significant role in stabilizing the molecular conformation and affecting the physical properties (Cai et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are key to its applications in chemical synthesis and potential industrial uses. The synthesis and reactivity of similar compounds provide a foundation for understanding the chemical behavior of urea derivatives in various chemical environments (Ghodsinia & Akhlaghinia, 2016).

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2/c13-9-4-1-5-10(11(9)14)16-12(17)15-7-8-3-2-6-18-8/h1,4-5,8H,2-3,6-7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMXAHVNOJYEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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